![molecular formula C₁₄H₁₇N₃O₄S B116414 (s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid CAS No. 90505-36-5](/img/structure/B116414.png)
(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups including a pyrrolidine ring, a carbamic acid ester group, and a mercapto group . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry . The carbamic acid ester group is a functional group that consists of a carbonyl (C=O) and an alkoxyl (R-O-) group . The mercapto group (-SH) is a functional group that consists of a sulfur atom bonded to a hydrogen atom .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions. The pyrrolidine ring could potentially be synthesized from cyclic or acyclic precursors . The carbamic acid ester group could be formed through the reaction of an alcohol with an isocyanate . The mercapto group could be introduced through a substitution reaction with a suitable sulfur-containing reagent .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a pyrrolidine ring, a carbamic acid ester group, and a mercapto group . The pyrrolidine ring contributes to the three-dimensionality of the molecule and can influence its stereochemistry . The carbamic acid ester group and the mercapto group are functional groups that can participate in various chemical reactions .Chemical Reactions Analysis
The compound can undergo a variety of chemical reactions due to the presence of its functional groups. The pyrrolidine ring can participate in reactions such as ring-opening or ring-closing reactions . The carbamic acid ester group can undergo reactions such as hydrolysis or transesterification . The mercapto group can participate in reactions such as oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could influence the compound’s solubility and stability . The carbamic acid ester group could influence the compound’s reactivity . The mercapto group could influence the compound’s odor .Aplicaciones Científicas De Investigación
Adrenergic Activity
- Study: (Narvaez & Fernández, 1993)
- Findings: This study investigated the adrenergic activity of alpha-(p-nitrophenyl)-beta-(1-pyrrolidinyl) propionic acid and its methyl ester. The results indicated significant alpha and beta adrenergic activity in various experimental setups.
Synthesis and Pharmacological Studies
- Study: (Meyer et al., 1981)
- Findings: This research focused on the synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates. The asymmetrically substituted derivatives showed superior coronary vasodilation and antihypertensive activity compared to symmetrically substituted derivatives.
Synthesis of Radioactive Compounds
- Study: (Choi et al., 1987)
- Findings: This study detailed a nine-step microscale synthesis process for ethyl 2-amino-6-{[(4-fluorophenyl)methyl]amino}-3-pyridinyl-2,6-14C carbamate maleate, a radioactive compound used in research.
Mechanistic Insights into Reactions
- Study: (Shi et al., 2010)
- Findings: The study provided mechanistic insights into an unexpected carbon dioxide insertion reaction involving compounds like 1-[(4-nitrophenyl)-sulfonyl]-trans-2,5-pyrrolidinedicarboxylic acid methyl ester.
Stereoselectivity in Calcium Antagonists
- Study: (Tamazawa et al., 1986)
- Findings: This research synthesized enantiomers of YM-09730, a potent calcium antagonist, and evaluated their binding affinity and coronary vasodilating activity. The study determined the absolute configuration of the most potent enantiomer.
Synthesis of Anticancer Agents
- Study: (Temple et al., 1983)
- Findings: This study involved the synthesis of ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates and their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia.
Synthesis of New Imidazo[1,2-a]pyridine-6-carbohydrazide Derivatives
- Study: (Hosseini & Bayat, 2019)
- Findings: This research achieved the synthesis of N-fused heterocyclic compounds including N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives through a five-component cascade reaction.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl (NE)-N-[1-[(3S)-3-sulfanylpyrrolidin-1-yl]ethylidene]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-10(16-7-6-13(22)8-16)15-14(18)21-9-11-2-4-12(5-3-11)17(19)20/h2-5,13,22H,6-9H2,1H3/b15-10+/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWBMXVEMVZOQI-LERPTODRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N2CCC(C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])/N2CC[C@@H](C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid | |
CAS RN |
90505-36-5 |
Source


|
| Record name | Carbamic acid, N-[1-[(3S)-3-mercapto-1-pyrrolidinyl]ethylidene]-, (4-nitrophenyl)methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)
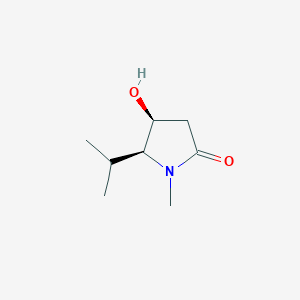
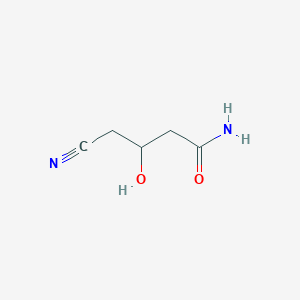
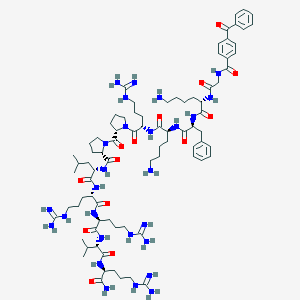
![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)
![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)


![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)
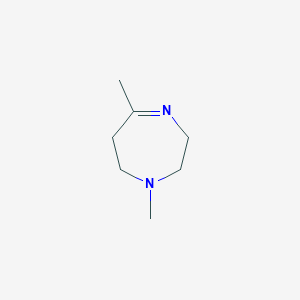


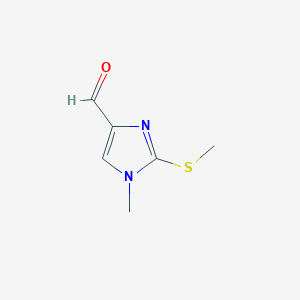
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)